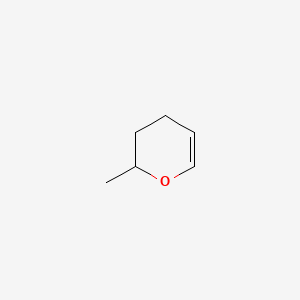
2-Methyl-3,4-dihydro-2h-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocycles known as pyrans. It is a six-membered ring containing one oxygen atom and a double bond. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions have been employed to prepare diverse derivatives of 3,4-dihydro-2H-pyrans .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The dehydration of tetrahydrofurfuryl alcohol remains a widely used method due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include tetrahydropyran derivatives, lactones, and various substituted pyrans .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The compound forms tetrahydropyranyl ethers, which protect alcohols from various reactions and can be removed by acidic hydrolysis.
Medicine: The compound is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3,4-dihydro-2H-pyran primarily involves its role as a protecting group in organic synthesis. When used to protect alcohols, the compound reacts with the alcohol to form a tetrahydropyranyl ether. This protects the alcohol from various reactions, and the protecting group can be removed by acidic hydrolysis, regenerating the free alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: This compound is structurally similar but lacks the methyl group at the 2-position.
Tetrahydropyran: A fully saturated analog of 2-Methyl-3,4-dihydro-2H-pyran, used similarly as a protecting group.
2,3-Dihydro-4H-pyran: An isomer with the double bond in a different position, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the methyl group, which can influence its reactivity and the stability of the products formed. This makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
27156-32-7 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
2-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
YTJGCGBAGAZNLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)

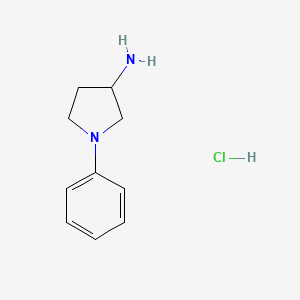
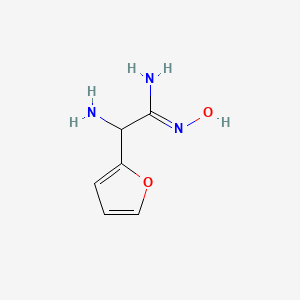
![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)

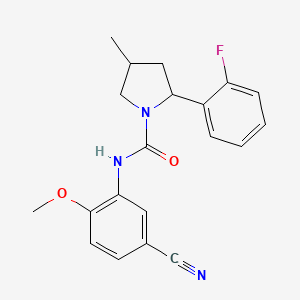
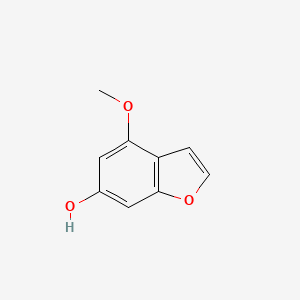
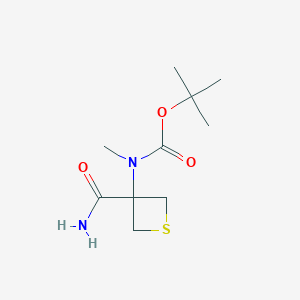
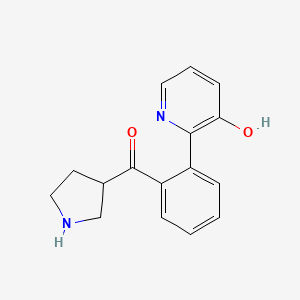
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)


